6-(4-Methylphenyl)-[1,2,3,4]tetrazolo[5,1-A]phthalazine
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Overview
Description
6-(4-Methylphenyl)-[1,2,3,4]tetrazolo[5,1-A]phthalazine is a heterocyclic compound that belongs to the class of tetrazolo-phthalazine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methylphenyl)-[1,2,3,4]tetrazolo[5,1-A]phthalazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylphenylhydrazine with phthalic anhydride to form an intermediate, which is then treated with sodium azide to yield the desired tetrazolo-phthalazine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as crystallization and recrystallization are often employed to ensure the compound’s stability and efficacy .
Chemical Reactions Analysis
Types of Reactions
6-(4-Methylphenyl)-[1,2,3,4]tetrazolo[5,1-A]phthalazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives with altered pharmacological properties.
Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled temperatures and pH conditions.
Major Products
The major products formed from these reactions include various substituted tetrazolo-phthalazine derivatives, which may exhibit different biological activities .
Scientific Research Applications
6-(4-Methylphenyl)-[1,2,3,4]tetrazolo[5,1-A]phthalazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential anticonvulsant, anti-inflammatory, and analgesic properties.
Industry: Utilized in the development of pharmaceuticals and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of 6-(4-Methylphenyl)-[1,2,3,4]tetrazolo[5,1-A]phthalazine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of neurotransmitters and inflammatory mediators. The compound may inhibit the production of prostaglandins and nitric oxide, thereby reducing inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Chlorophenyl)-[1,2,3,4]tetrazolo[5,1-A]phthalazine
- 6-(4-Methoxyphenyl)-[1,2,3,4]tetrazolo[5,1-A]phthalazine
- 6-(4-Nitrophenyl)-[1,2,3,4]tetrazolo[5,1-A]phthalazine
Uniqueness
6-(4-Methylphenyl)-[1,2,3,4]tetrazolo[5,1-A]phthalazine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Compared to its analogs, this compound may exhibit enhanced anticonvulsant and anti-inflammatory activities, making it a promising candidate for further drug development .
Properties
Molecular Formula |
C15H11N5 |
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Molecular Weight |
261.28 g/mol |
IUPAC Name |
6-(4-methylphenyl)tetrazolo[5,1-a]phthalazine |
InChI |
InChI=1S/C15H11N5/c1-10-6-8-11(9-7-10)14-12-4-2-3-5-13(12)15-16-18-19-20(15)17-14/h2-9H,1H3 |
InChI Key |
YCFKOMYNEAIDNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=NN=N3)C4=CC=CC=C42 |
Origin of Product |
United States |
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